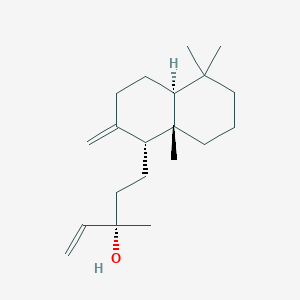
(13S)-vitexifolin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(13S)-vitexifolin A is a labdane diterpenoid in which the labdane skeleton has double bonds at positions 8(17) and 14 and carries an S-hydroxy group at position 13. It has a role as a metabolite. It is a labdane diterpenoid and a tertiary alcohol.
Applications De Recherche Scientifique
Anti-Cancer Activity
(13S)-vitexifolin A has demonstrated significant anti-cancer properties in various studies. The compound has been shown to inhibit the proliferation of cancer cells, including ovarian cancer cell lines. For instance, extracts from Vitex negundo, which contain this compound, exhibited dose-dependent inhibition of PA1 cancer cell growth, with an IC50 value of 88.01 μg/ml compared to Doxorubicin's IC50 of 2.91 μg/ml .
Case Study: Ovarian Cancer
- Study : The effects of Vitex negundo extracts on PA1 ovarian cancer cells.
- Findings : Significant inhibition of cell growth was observed, indicating potential for developing new anti-cancer therapies based on this compound.
Anti-Inflammatory Activity
The compound exhibits notable anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research indicates that terpenes from Vitex species, including this compound, can significantly reduce inflammation through various mechanisms.
Antibacterial and Antifungal Properties
This compound has also been evaluated for its antibacterial and antifungal activities. Research suggests that compounds from Vitex species possess the ability to inhibit the growth of various bacterial strains.
Findings
- Antibacterial Activity : Extracts containing this compound showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 6 to 96 μM .
- Antifungal Activity : The compound was effective against Candida albicans and other fungal pathogens, showcasing its potential as a natural antifungal agent.
Antioxidant Activity
The antioxidant capacity of this compound is another area of interest. Studies have demonstrated that extracts containing this compound exhibit strong scavenging activity against free radicals.
Experimental Evidence
- DPPH Assay : The acetone and methanol extracts of Vitex negundo showed high antioxidant activity with significant inhibition percentages in DPPH assays .
- Comparative Analysis : The antioxidant activity was compared against standard references like ascorbic acid, highlighting the potential of this compound as a natural antioxidant agent.
Summary Table of Applications
Propriétés
Formule moléculaire |
C20H34O |
|---|---|
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
(3S)-5-[(1R,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |
InChI |
InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17+,19-,20-/m1/s1 |
Clé InChI |
CECREIRZLPLYDM-PIKOESSRSA-N |
SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |
SMILES isomérique |
C[C@]12CCCC([C@@H]1CCC(=C)[C@H]2CC[C@@](C)(C=C)O)(C)C |
SMILES canonique |
CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















